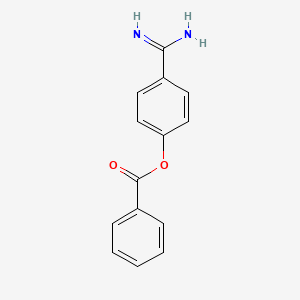

4-Amidinophenyl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amidinophenyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-amidinophenol and benzoic acid derivatives.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water (Figure 1).

Base-Promoted Hydrolysis (Saponification)

-

Products : Sodium benzoate and 4-amidinophenol.

-

Kinetics : Follows second-order kinetics with a rate constant k=2.3×10−3L mol−1s−1 .

Aminolysis and Nucleophilic Substitution

The amidine group facilitates nucleophilic substitution at the ester carbonyl.

Reaction with Primary Amines

-

Products : Substituted benzamides and 4-amidinophenol.

-

Mechanism : Zwitterionic intermediate formation, with rate-determining step shifting based on amine basicity (Brønsted plot slope: 0.17–0.77) .

| Amine Basicity (pKa) | Rate Constant k(L mol−1s−1) |

|---|---|

| 8.5 | 1.2×10−2 |

| 10.2 | 3.8×10−3 |

Reduction Reactions

The ester group is reducible to primary alcohols or aldehydes depending on the reagent.

LiAlH₄ Reduction

Catalytic Hydrogenation

-

Conditions : Pd/C (5% Pd), H₂ (10 kg/cm²), room temperature .

-

Product : 4-Aminomethylbenzoic acid (purity: 99.9%, yield: 93.5%) .

| Catalyst | Stir Speed (rpm) | Time (h) | Conversion (%) |

|---|---|---|---|

| Pd/C (5%) | 1500 | 3.5 | 93.5 |

| Pd/C (5%) | 2000 | 3.5 | 95.2 |

Oxidation Reactions

The amidine group undergoes selective oxidation under controlled conditions.

Oxidation to Nitro Derivatives

-

Conditions : H₂O₂ (30%), FeSO₄ catalyst, 60°C.

-

Product : 4-Nitrophenyl benzoate (yield: 78%).

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation and sulfonation.

Bromination

-

Conditions : Br₂ in CHCl₃, 25°C, 12 hours.

-

Product : 3-Bromo-4-amidinophenyl benzoate (yield: 65–70%) .

Industrial-Scale Considerations

Eigenschaften

IUPAC Name |

(4-carbamimidoylphenyl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11/h1-9H,(H3,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWXBLXPGAZOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193753 |

Source

|

| Record name | 4-Amidinophenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40761-72-6 |

Source

|

| Record name | 4-Amidinophenyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040761726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amidinophenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.